molecular formula C16H18ClNO3 B1421041 Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride CAS No. 1203898-32-1

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride

Cat. No. B1421041
CAS RN: 1203898-32-1
M. Wt: 307.77 g/mol
InChI Key: FUWXHQPIDIIHLB-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride” is a chemical compound with the CAS Number 1221792-96-6 . It is also known by the synonym "2-(Benzyloxy)-5-methoxy-3-(methoxycarbonyl)aniline" .


Chemical Reactions Analysis

“Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride” might be involved in various chemical reactions. For instance, it could potentially be used in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon–carbon bonds .

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of compounds with significant pharmacological properties. Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride can be used to synthesize 3-amino-quinazolin-4(3H)-ones , which are known for their anticancer and antimicrobial activities . These derivatives can be synthesized using green chemistry approaches, such as microwave-assisted reactions, which are more environmentally friendly and efficient.

Suzuki–Miyaura Cross-Coupling Reactions

In the field of carbon-carbon bond-forming reactions, the Suzuki–Miyaura coupling is a pivotal method. The compound can act as a precursor for boron reagents that are essential for these reactions . These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.

DNA Photo-Disruptive Agents

Some derivatives of Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride exhibit photo-activity towards plasmid DNA under UV irradiation . This property can be harnessed to develop new photo-disruptive agents that could potentially be used in photodynamic therapy, a treatment that uses light to activate a photosensitizer drug to treat cancers.

Molecular Docking Studies

The compound’s derivatives can be used in molecular docking studies to predict the interaction between drugs and their target molecules . This application is crucial in the drug development process, as it helps in understanding the drug’s mechanism of action and optimizing its structure for better efficacy and reduced side effects.

Synthesis of Aryloxy Phenols

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride can be used in the synthesis of m-aryloxy phenols , which are valuable intermediates in the production of various agrochemicals and pharmaceuticals . These compounds can be synthesized using catalysts like hydrogen bromide and boron tribromide.

Development of Anticancer and Antiviral Drugs

Due to its structural versatility, this compound can serve as a synthone for the development of anticancer and antiviral drugs . The ability to introduce different functional groups makes it a valuable starting material for the synthesis of a wide range of bioactive molecules.

properties

IUPAC Name

methyl 3-amino-5-methyl-2-phenylmethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c1-11-8-13(16(18)19-2)15(14(17)9-11)20-10-12-6-4-3-5-7-12;/h3-9H,10,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWXHQPIDIIHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-(benzyloxy)-5-methylbenzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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